molecular formula C8H15NO2 B7826971 2-[Cyclopentyl(methyl)azaniumyl]acetate

2-[Cyclopentyl(methyl)azaniumyl]acetate

Cat. No.: B7826971
M. Wt: 157.21 g/mol
InChI Key: DARPVXNMSUKSIG-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(methyl)azaniumyl]acetate is a quaternary ammonium compound featuring a cyclopentyl group, a methyl-substituted azaniumyl (ammonium) moiety, and an acetate counterion.

Properties

IUPAC Name

2-[cyclopentyl(methyl)azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPVXNMSUKSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CC(=O)[O-])C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)azaniumyl]acetate typically involves the reaction of cyclopentylamine with methyl iodide to form N-methylcyclopentylamine. This intermediate is then reacted with acetic acid or its derivatives to yield the final product. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-[Cyclopentyl(methyl)azaniumyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the acetate group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylmethanol.

    Substitution: Various N-substituted cyclopentyl derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-[Cyclopentyl(methyl)azaniumyl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group provides hydrophobic interactions, while the methylammonium ion can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate ()

Structural Similarities :

  • Cyclopentyl backbone : Both compounds share a cyclopentyl ring, influencing steric effects and hydrophobicity.
  • Acetate group : The presence of an acetate ester/ion enhances solubility in polar media.

Key Differences :

  • Functional groups: The analog lacks the quaternary ammonium group, replacing it with a hydroxymethyl substituent.
  • Synthetic pathway : The analog is synthesized via deprotection of a silyl ether intermediate (TBAF-mediated), whereas 2-[Cyclopentyl(methyl)azaniumyl]acetate likely requires alkylation of a tertiary amine to form the azaniumyl group.

Physicochemical Data :

Property Ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate 2-[Cyclopentyl(methyl)azaniumyl]acetate (Inferred)
Molecular Weight 213 g/mol (MS m/z: 213 [M+H]+) ~215–230 g/mol (estimated)
Polarity Moderate (ester group) High (ionic acetate)
Solubility Likely soluble in THF, EtOAc High in water, polar solvents

Phosphonothiolate Derivatives (–6)

Structural Analogs :

  • 2-Methylcyclopentyl S-2-diisopropylaminoethyl ethylphosphonothiolate ()
  • 3,3-Dimethylbutan-2-yl S-2-diethylaminoethyl methylphosphonothiolate ()

Shared Features :

  • Cycloalkyl groups : The cyclopentyl or branched alkyl chains may confer similar steric bulk.

Divergences :

  • Phosphonothiolate vs. Acetate: The phosphonothiolate group introduces sulfur and phosphorus, altering reactivity and toxicity profiles.
  • Quaternary vs. Tertiary Ammonium : The target compound’s azaniumyl group is permanently charged, enhancing stability in aqueous environments compared to tertiary amines.

Perfluorinated Sulfonylamino Compounds ()

Examples :

  • 2-[Ethyl(undecafluoropentylsulfonyl)amino]acetic acid
  • 2-[Ethyl(tridecafluorooctylsulfonyl)amino]ethyl acrylate

Contrasting Properties :

  • Fluorination : These compounds are heavily fluorinated, leading to extreme hydrophobicity and environmental persistence, unlike the target compound.
  • Sulfonyl groups : Introduce strong electron-withdrawing effects, absent in 2-[Cyclopentyl(methyl)azaniumyl]acetate.

Research Findings and Gaps

  • Synthesis : While cyclopentyl-containing esters (e.g., ) are synthesized via deprotection or esterification, quaternary ammonium analogs may require alkylation or ion exchange.
  • Stability : The azaniumyl group in the target compound likely improves aqueous stability compared to tertiary amines but may reduce lipid solubility.
  • Applications: Potential uses in surfactants, ionic liquids, or pharmaceuticals are inferred from analogs, though specific studies on the target compound are lacking.

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